N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a complex organic compound that features a combination of dioxin, imidazole, and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the dioxin ring: Starting from a suitable benzene derivative, the dioxin ring can be formed through a series of oxidation and cyclization reactions.
Synthesis of the imidazole ring: The imidazole ring can be synthesized from precursors such as glyoxal and ammonia or primary amines.
Coupling reactions: The dioxin and imidazole intermediates can be coupled using reagents like tosyl chloride to introduce the tosyl group.
Acetamide formation: Finally, the acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tosyl and acetamide groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH would be optimized based on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other dioxin or imidazole derivatives, such as:
2,3-dihydrobenzo[b][1,4]dioxin derivatives: Compounds with similar dioxin structures.
Imidazole derivatives: Compounds with similar imidazole rings.
Uniqueness
The uniqueness of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide lies in its combination of functional groups, which may confer unique chemical and biological properties.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and therapeutic potential based on recent research findings.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Benzodioxane Moiety : The precursor 2,3-dihydro-1,4-benzodioxin-6-amine is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to form N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
- Acetamide Derivatization : This sulfonamide is then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in the presence of a base like lithium hydride to yield the target compound .
Biological Activity
The biological activity of this compound has been evaluated through various assays focusing on enzyme inhibition and cytotoxicity.
Enzyme Inhibition Studies
Research indicates that derivatives containing the benzodioxane moiety exhibit significant enzyme inhibitory activities:
- α-glucosidase Inhibition : The compound demonstrated substantial inhibitory effects against α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM) by slowing carbohydrate absorption .
- Acetylcholinesterase (AChE) Inhibition : While the compound showed weaker inhibition against AChE, it still contributes to potential therapeutic strategies for Alzheimer's disease (AD) by modulating cholinergic activity .
Cytotoxicity and Antitumor Activity
The compound's cytotoxic properties were assessed against various cancer cell lines:
- Cell Line Testing : It exhibited promising cytotoxic effects in vitro against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), indicating its potential as an anticancer agent .
Case Studies
Several studies have highlighted the efficacy of related compounds with similar structures:
- Sulfonamide Derivatives : Compounds with sulfonamide functionalities have shown broad-spectrum antitumor activity. For instance, derivatives tested against MDA-MB231 breast cancer cells demonstrated significant apoptosis induction and DNA fragmentation .
- Molecular Docking Studies : In silico studies have supported these findings by revealing favorable binding interactions with target enzymes and receptors, suggesting a mechanism of action that warrants further investigation .
Data Table of Biological Activities
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S/c1-14-2-5-16(6-3-14)30(26,27)23-9-8-22(20(23)25)13-19(24)21-15-4-7-17-18(12-15)29-11-10-28-17/h2-9,12H,10-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESYJOYOVWANDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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